(2S,3R,4S,5S,6R)-3,4,5-三(苯甲氧基)-6-(苯甲氧基甲基)氧杂环己烷-2-醇

描述

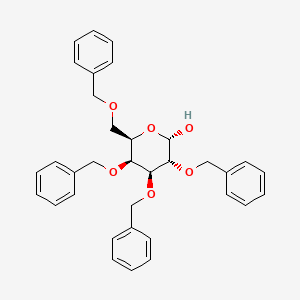

(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成方法

最后,2,3,4,6-四-O-苄基-α-D-半乳糖吡喃糖在有机合成方法中用作构建复杂有机分子的基本单元。其受保护的羟基在化学反应中提供了多功能性,允许进行选择性修饰。

这些应用中的每一个都证明了2,3,4,6-四-O-苄基-α-D-半乳糖吡喃糖在科学研究中的多功能性和重要性,为医药、生物学和材料科学的发展做出了贡献。 该化合物作为半乳糖的保护形式,使其成为各种合成和分析技术中宝贵的工具 .

作用机制

Target of Action

The compound, (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, also known as 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose, is primarily used as an intermediate in the synthesis of various pharmaceuticals

Mode of Action

The mode of action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose involves its use as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It has been used successfully as an intermediate for glucosylation couplings .

Biochemical Pathways

The biochemical pathways affected by 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose are related to its role in the synthesis of other compounds. It is used in the preparation of the alpha-glucopyranosyl chloride and in the synthesis of 1-C-alpha-D-glucopyranose derivatives .

Result of Action

The result of the action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose is the production of other chemical compounds. It is used as a reagent in chemical reactions, contributing to the formation of new bonds and the creation of new molecules .

Action Environment

The action of 2,3,4,6-tetra-o-benzyl-alpha-d-galactopyranose is influenced by the conditions of the chemical reactions in which it is used. Factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the reaction .

生物活性

The compound (2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol , also known by its CAS number 4291-69-4 , is a complex organic molecule characterized by its multiple phenylmethoxy groups. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- Appearance : White to light yellow powder

- Purity : Typically ≥ 98.5%

The structure of this compound features an oxane ring substituted with multiple phenylmethoxy groups, which may influence its biological interactions and solubility properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of phenylmethoxy-substituted oxanes have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the phenyl groups can enhance the antibacterial potency by improving membrane permeability and interaction with bacterial cell walls.

Antioxidant Activity

The presence of phenolic structures in the compound contributes to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems. Experimental assays have shown that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. For example:

- Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibitors can help manage blood sugar levels in diabetic patients. The compound has shown promising results in vitro as an alpha-glucosidase inhibitor.

- Cholinesterase Inhibition : The inhibition of cholinesterase is significant for treating neurodegenerative diseases such as Alzheimer’s disease. Preliminary data suggest that this compound may exhibit moderate inhibition of cholinesterase activity.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various phenylmethoxy derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity, with the compound showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to reduce oxidative stress markers in cultured human cells. This suggests potential applications in nutraceutical formulations aimed at enhancing cellular health.

Case Study 3: Enzyme Inhibition Mechanism

Research conducted on enzyme kinetics revealed that the compound acts as a competitive inhibitor of alpha-glucosidase. This finding was supported by Lineweaver-Burk plots indicating altered Vmax and Km values upon introduction of the compound into enzyme assays.

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-YODGASFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428233 | |

| Record name | AC1OGIXZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-69-4 | |

| Record name | AC1OGIXZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。